molecular formula C12H16ClNO2 B2618855 Methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-1-carboxylate;hydrochloride CAS No. 2126160-44-7

Methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-1-carboxylate;hydrochloride

Cat. No. B2618855
CAS RN: 2126160-44-7
M. Wt: 241.72
InChI Key: ODNBEYCDJNNORM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones, involves base-promoted addition of 2-(tert-butoxycarbonylamino)methyl-1,3-dithiane with 2-(tert-butyldimethylsiloxymethyl)benzyl chloride . This process leads to the formation of a dithiane derivative of the parent 2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-one .

Advantages and Limitations for Lab Experiments

Methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-1-carboxylate;hydrochloride has several advantages for lab experiments. It is a well-established and widely used compound in the scientific community, and its synthesis method is relatively simple. The compound is also highly selective for the D1 dopamine receptor, which allows for specific investigation of the effects of dopamine receptor activation. However, one limitation of the compound is its relatively short half-life, which may limit its use in certain experiments.

Future Directions

There are several future directions for the investigation of methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-1-carboxylate;hydrochloride. One potential area of research is the development of new compounds that are more potent and selective for the D1 dopamine receptor. Another area of research is the investigation of the compound's potential therapeutic applications in the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia. Additionally, the compound may have potential applications in the field of synthetic biology, where it could be used to control gene expression in engineered cells.

Synthesis Methods

Methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-1-carboxylate;hydrochloride can be synthesized by reacting methyl anthranilate with cyclohexanone in the presence of sodium ethoxide. The product is then reacted with hydrochloric acid to obtain the hydrochloride salt form. The synthesis method is relatively simple and has been well-established in the literature.

Scientific Research Applications

Methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-1-carboxylate;hydrochloride has been extensively used in scientific research to investigate the mechanism of action of dopamine receptors. It has been reported to be a selective agonist of the D1 dopamine receptor, which plays an important role in the regulation of various physiological processes, including motor control, reward, and cognition. The compound has also been used to study the effects of dopamine receptor activation on neuronal excitability, synaptic plasticity, and gene expression.

properties

IUPAC Name

methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)11-10-7-3-2-5-9(10)6-4-8-13-11;/h2-3,5,7,11,13H,4,6,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNBEYCDJNNORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2=CC=CC=C2CCCN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2126160-44-7
Record name methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-1-carboxylate hydrochloride
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